cPrPMEDAP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线及反应条件

cPrPMEDAP的合成涉及通过一系列酶促反应将GS-9219转化为this compound。 GS-9219在细胞内水解成this compound,然后脱氨基生成PMEG . 该化合物由this compound在L-丙氨酸乙酯盐酸盐的作用下,在膦酸残基被Aldrithiol和三苯基膦活化后制备 .

工业生产方法

This compound的工业生产方法没有详细记录。 通常,合成涉及使用先进的有机合成技术和严格的反应条件,以确保高纯度和高产率。

化学反应分析

反应类型

cPrPMEDAP经历了几种类型的化学反应,包括:

常用试剂和条件

主要生成物

科学研究应用

cPrPMEDAP有几个科学研究应用,包括:

作用机制

cPrPMEDAP的作用机制涉及其转化为PMEG,然后进一步磷酸化为PMEG二磷酸(PMEG-DP)。 PMEG-DP作为核DNA聚合酶α、δ和ε的有效抑制剂,通过有效掺入和链终止阻止DNA合成和修复 . 这种抑制导致增殖细胞生长停滞和凋亡诱导 .

与相似化合物的比较

相似化合物

9-(2-膦酰甲氧基乙基)鸟嘌呤(PMEG): PMEG是this compound的活性代谢物,在多种体外和体内模型中表现出有效的抗增殖作用.

GS-9191: GS-9191是this compound的前药,旨在提高PMEG及其活性二磷酸代谢物在皮肤细胞中经局部应用后的渗透性和积累.

独特性

This compound因其特定的细胞内激活途径而独一无二,该途径涉及水解、脱氨基和磷酸化。 该途径允许将活性代谢物PMEG靶向递送至淋巴细胞和组织,从而最大限度地降低全身毒性 .

相似化合物的比较

Similar Compounds

9-(2-Phosphonylmethoxyethyl)guanine (PMEG): PMEG is the active metabolite of cPrPMEDAP and exhibits potent antiproliferative effects in multiple in vitro and in vivo models.

Uniqueness

This compound is unique due to its specific intracellular activation pathway, which involves hydrolysis, deamination, and phosphorylation. This pathway allows for targeted delivery of the active metabolite PMEG into lymphoid cells and tissues, minimizing systemic toxicity .

生物活性

cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is a prodrug of the potent antiviral agent PMEG (9-(2-phosphonylmethoxyethyl)guanine). Its biological activity has been extensively studied, particularly in the context of its metabolism, efficacy against cancer cells, and mechanisms of resistance.

This compound is activated intracellularly through a series of enzymatic reactions. The conversion process involves:

- Hydrolysis by Proteases : this compound is hydrolyzed by serine protease cathepsin A (CatA) within lysosomes, leading to the release of PMEG .

- Deamination : The adenosine deaminase-like (ADAL) protein catalyzes the oxidative deamination of this compound to PMEG, which is subsequently phosphorylated to its active form, PMEG-DP .

The mechanism by which PMEG-DP acts is crucial; it serves as a chain terminator during DNA replication in HPV-transformed cells, leading to apoptosis .

Efficacy Against Cancer Cells

This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- In SiHa cells (HPV-transformed cervical carcinoma), this compound demonstrates an effective concentration (EC50) of 290 nM .

- Resistance studies show that the C33A-Res cell line exhibits over 200-fold resistance to this compound compared to its parental line, C33A-WT. This resistance is attributed to mutations in the ADAL gene that impair the conversion of this compound to PMEG .

Resistance Mechanisms

The resistance observed in certain cell lines can be linked to specific mutations in the ADAL protein. Notably:

- Mutations such as H286R and S180N in ADAL have been identified in resistant cell lines, significantly reducing its enzymatic activity and thus the conversion efficiency of this compound to PMEG .

- The introduction of wild-type ADAL into resistant cells has been shown to restore sensitivity to both this compound and GS-9219, indicating that the enzymatic pathway is crucial for its efficacy .

Table 1: Summary of Biological Activity Studies on this compound

属性

CAS 编号 |

182798-83-0 |

|---|---|

分子式 |

C11H17N6O4P |

分子量 |

328.26 g/mol |

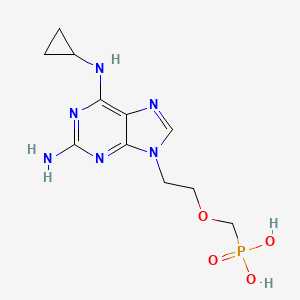

IUPAC 名称 |

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |

InChI |

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |

InChI 键 |

PDHWTDJKKJYOGD-UHFFFAOYSA-N |

SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

规范 SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

同义词 |

GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。